1-[(3-methoxyphenyl)acetyl]-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-imidazol-1-yl-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-3-10(7-11)8-12(15)14-6-5-13-9-14/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNDSXKVUVEOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methoxyphenyl Acetyl 1h Imidazole
Direct Acylation Strategies for 1H-Imidazole
Direct acylation is the most straightforward route to 1-[(3-methoxyphenyl)acetyl]-1H-imidazole. This strategy involves the reaction of 1H-imidazole with an activated form of 3-methoxyphenylacetic acid. Historically, the acylation of imidazoles was considered challenging due to the acidic character of the imino group and the tendency of the ring to undergo fission under harsh conditions. google.com However, several effective methods have been developed.
One common and established method involves reacting 1H-imidazole with an acyl chloride, in this case, (3-methoxyphenyl)acetyl chloride. The reaction is typically performed in an inert, non-reactive solvent like benzene (B151609) or dioxane to manage the reaction temperature. google.com A crucial aspect of this method is the management of the hydrogen chloride (HCl) byproduct. One approach utilizes a 2:1 molar ratio of imidazole (B134444) to the acyl chloride; one equivalent of imidazole acts as the nucleophile, while the second acts as a base to neutralize the HCl, forming imidazolium (B1220033) chloride. google.com Alternatively, an external non-nucleophilic base, such as triethylamine (B128534), can be used in a 1:1 ratio with the imidazole.
Another innovative direct acylation method involves the reaction of an imidazole with a ketene (B1206846). google.com This addition reaction proceeds efficiently at ambient temperatures and avoids the formation of acidic byproducts, offering a cleaner synthesis of 1-acyl imidazoles. google.com For the target compound, this would involve the reaction of 1H-imidazole with a ketene derived from 3-methoxyphenylacetic acid.
These direct acylation methods are valued for their practicality and ability to produce 1-acyl imidazoles in good yields at ambient temperatures. google.com
Multicomponent Reaction Approaches to Imidazole Core Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the core imidazole ring from simple, acyclic precursors. bohrium.com These reactions, which involve three or more components reacting in a single pot, are foundational in medicinal chemistry and materials science for generating molecular diversity. bohrium.comrsc.org While MCRs typically yield N-H, N-alkyl, or N-aryl imidazoles, they provide the essential 1H-imidazole scaffold, which can subsequently be acylated to produce the target compound, this compound.
The classical methods for imidazole synthesis are based on the condensation of several components. The Debus-Radziszewski synthesis, first reported in 1858, is a seminal example of a multicomponent approach to imidazole formation. bohrium.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). rsc.org
To synthesize the parent 1H-imidazole ring using this approach, one could utilize glyoxal (B1671930) (the 1,2-dicarbonyl), formaldehyde (B43269) (the aldehyde), and ammonium acetate (B1210297) as the nitrogen source. The reaction proceeds via the formation of intermediates that ultimately cyclize and dehydrate to form the aromatic imidazole ring. Various modifications and improvements to this fundamental reaction have been developed over the past century to enhance yields and broaden the scope of accessible imidazole derivatives. nih.gov
Modern organic synthesis has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental footprint of imidazole ring formation. These methods often operate under milder conditions and tolerate a wider range of functional groups. rsc.org
Catalysts employed for these transformations are diverse and include:
Heterogeneous Catalysts: Systems like FeCl3/SiO2 have been developed for the solvent-free synthesis of multisubstituted imidazoles. These catalysts are easily prepared, recyclable, and facilitate the reaction under mild conditions, leading to very good yields. rsc.org
Copper Catalysis: Copper salts are effective in catalyzing [3 + 2] cycloaddition reactions to provide multisubstituted imidazoles with high regioselectivity, often using oxygen as a benign oxidant. organic-chemistry.org
Rhodium Catalysis: Rhodium(II) catalysts can mediate the reaction of 1-sulfonyl triazoles with nitriles to generate imidazoles in good to excellent yields through the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org
Natural Acid Catalysis: Eco-friendly approaches, such as using lemon juice in an aqueous medium, have been reported for mediating one-pot, three-component reactions to synthesize fused imidazole derivatives under metal-free conditions. rsc.org
These modern catalytic methods provide robust and versatile platforms for constructing the imidazole core, which is the necessary precursor for the final N-acylation step to yield this compound.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| FeCl3/SiO2 | Four-component condensation | Heterogeneous, solvent-free, recyclable catalyst, mild conditions. | rsc.org |
| Copper Salts (e.g., Cu(OAc)2) | Domino azidation/intramolecular C-H amination | Efficient for preparing highly substituted imidazoles. | organic-chemistry.org |
| Rhodium(II) Salts | Reaction of sulfonyl triazoles with nitriles | Proceeds via rhodium iminocarbenoid intermediates. | organic-chemistry.org |
| Lemon Juice (Citric Acid) | Three-component condensation | Natural acid catalyst, aqueous medium, metal-free. | rsc.org |
Regioselective Synthesis of N-Acylated Imidazoles
For unsubstituted 1H-imidazole, direct acylation naturally leads to the 1-acyl product, as the two nitrogen atoms are equivalent. However, if the imidazole ring is substituted at the 4- or 5-position, the two nitrogen atoms become distinct (N-1 and N-3), raising the issue of regioselectivity. The synthesis of a specific regioisomer of an N-acylated imidazole requires careful control over the reaction conditions.
While direct acylation of a symmetrically substituted or unsubstituted imidazole is straightforward, achieving regioselectivity in unsymmetrical cases can be complex. Protective group strategies are often employed to ensure acylation occurs at the desired nitrogen. For instance, a removable protecting group can be placed on one nitrogen, forcing the acylation to occur at the other. nih.gov Subsequent deprotection then yields the desired N-acylated regioisomer. nih.gov Phase transfer catalysis has also been described as a useful method for selective N-alkylation of imidazoles, a principle that can be extended to acylation, where the choice of catalyst and solvent system can influence the site of substitution. researchgate.net
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound via direct acylation involves the systematic variation of several key reaction parameters to maximize yield and purity while minimizing reaction time and byproducts. Statistical methods like Design of Experiments (DOE) can be employed to efficiently explore the reaction space and identify the most favorable operating conditions. derpharmachemica.com
Key parameters for optimization include:
Choice of Acylating Agent: (3-methoxyphenyl)acetyl chloride is often more reactive than the corresponding anhydride (B1165640) but produces corrosive HCl. The choice depends on the desired reactivity and the tolerance of other functional groups.
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), benzene, or dioxane are preferred to prevent hydrolysis of the highly reactive N-acyl imidazole product. google.com
Base: When using an acyl chloride, a stoichiometric amount of a tertiary amine base like triethylamine is essential to neutralize HCl without competing as a nucleophile.
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature to ensure completion.
Reagent Stoichiometry: The molar ratio of imidazole, the acylating agent, and the base must be carefully controlled to ensure complete conversion and avoid side reactions.
The following table illustrates a hypothetical optimization study for the synthesis via the acyl chloride route.
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | Triethylamine (1.1) | 0 to 25 | 4 | 85 |
| 2 | THF | Triethylamine (1.1) | 0 to 25 | 4 | 88 |
| 3 | Benzene | Triethylamine (1.1) | 25 | 6 | 82 |
| 4 | THF | None (2 eq. Imidazole) | 0 to 25 | 8 | 75 |
| 5 | THF | Triethylamine (1.1) | -20 to 25 | 4 | 92 |
Based on general principles, conducting the reaction in a polar aprotic solvent like THF at low initial temperatures often provides the best balance of reaction rate and selectivity, leading to higher yields. derpharmachemica.com
Reactivity and Reaction Mechanisms of 1 3 Methoxyphenyl Acetyl 1h Imidazole
General Principles of Acyl Transfer Chemistry Mediated by N-Acyl Imidazoles
N-acyl imidazoles, often referred to as activated acyl units, are key intermediates in numerous biochemical and synthetic transformations. nih.gov Their enhanced reactivity compared to simple amides stems from the electronic nature of the imidazole (B134444) ring, which acts as a good leaving group. The lone pair of electrons on the N-3 nitrogen of the imidazole ring is not significantly delocalized into the carbonyl group, which maintains a high degree of electrophilicity at the acyl carbon. nih.gov
The mechanism of acyl transfer from an N-acyl imidazole typically proceeds through a nucleophilic acyl substitution pathway. This process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. researchgate.net This intermediate is energetically unstable and rapidly collapses, expelling the imidazole ring as a neutral and stable leaving group, thereby completing the acyl transfer to the nucleophile. nih.govresearchgate.net
The stability and reactivity of N-acyl imidazoles can be modulated by both steric and electronic factors. Steric hindrance around the carbonyl group can impede the approach of a nucleophile, thus decreasing the rate of acyl transfer. nih.gov Conversely, electron-withdrawing groups on the acyl moiety can enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity.
Nucleophilic Acyl Substitution Reactions Involving 1-[(3-methoxyphenyl)acetyl]-1H-imidazole
This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. The 3-methoxyphenylacetyl group is transferred to the attacking nucleophile, with imidazole acting as the leaving group.
Acylation of Oxygen Nucleophiles (e.g., Alcohols, Phenols)
The reaction of this compound with oxygen-based nucleophiles such as alcohols and phenols results in the formation of the corresponding esters. This transformation is a mild and efficient method for ester synthesis, often proceeding under neutral or base-catalyzed conditions. The general mechanism involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the acyl imidazole, forming a tetrahedral intermediate which then collapses to yield the ester and imidazole.
Table 1: Representative Acylation of Oxygen Nucleophiles
| Nucleophile | Product |
|---|---|
| Ethanol | Ethyl 2-(3-methoxyphenyl)acetate |
| Phenol | Phenyl 2-(3-methoxyphenyl)acetate |
This table presents hypothetical products based on established reactivity patterns of N-acyl imidazoles.
Acylation of Nitrogen Nucleophiles (e.g., Amines)
The aminolysis of this compound with primary and secondary amines is a facile process that leads to the formation of amides. This reaction is generally rapid and proceeds under mild conditions, making it a valuable tool in peptide synthesis and other amide bond-forming reactions. The high reactivity of N-acyl imidazoles allows for the acylation of even weakly nucleophilic amines.
The mechanism is analogous to that of O-acylation, involving the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate to form the amide and imidazole. The reaction is typically faster with more basic (and thus more nucleophilic) amines.
Table 2: Representative Acylation of Nitrogen Nucleophiles
| Nucleophile | Product |
|---|---|
| Aniline | N-phenyl-2-(3-methoxyphenyl)acetamide |
| Diethylamine | N,N-diethyl-2-(3-methoxyphenyl)acetamide |
This table presents hypothetical products based on established reactivity patterns of N-acyl imidazoles.
Acylation of Sulfur and Selenium Nucleophiles
Thiols (sulfur nucleophiles) and selenols (selenium nucleophiles) can also be acylated by this compound to form thioesters and selenoesters, respectively. Thioesters are important intermediates in organic synthesis and are also found in various biological systems. The acylation of thiols is generally an efficient process, driven by the good nucleophilicity of the thiolate anion. Reactions involving selenium nucleophiles are less common but follow a similar mechanistic pathway.
Hydrolysis and Solvolysis Pathways of this compound
N-acyl imidazoles, including this compound, are susceptible to hydrolysis, which is the cleavage of the acyl-imidazole bond by water. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is pH-dependent.
Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate that rapidly breaks down to a carboxylate and imidazole. The rate of this reaction is generally first-order in both the N-acyl imidazole and the hydroxide ion concentration.
In acidic media, the reaction mechanism can be more complex. Protonation of the imidazole ring can occur, which can affect the reactivity of the carbonyl group. The hydrolysis of N-acylimidazoles can proceed through a pH-independent pathway at neutral or near-neutral pH, where a water molecule acts as the nucleophile. nih.gov
Solvolysis refers to the reaction of the N-acyl imidazole with a solvent molecule. If the solvent is an alcohol (alcoholysis), an ester is formed. The principles governing solvolysis are similar to those of hydrolysis and other nucleophilic acyl substitution reactions. The rate and mechanism of solvolysis will depend on the nucleophilicity and concentration of the solvent, as well as on the specific reaction conditions.
Influence of the 3-Methoxyphenyl (B12655295) Moiety on Acyl Reactivity and Selectivity
The 3-methoxyphenyl group in this compound exerts a discernible influence on the reactivity of the acyl group through a combination of electronic and steric effects.
Steric Effects: The 3-methoxyphenylacetyl group is not exceptionally bulky. The steric hindrance it presents to an incoming nucleophile is likely to be minimal and comparable to that of an unsubstituted phenylacetyl group. Therefore, steric factors are not expected to play a major role in differentiating the reactivity of this compound from other simple N-acyl imidazoles.
In terms of selectivity, the electronic nature of the 3-methoxyphenyl group is unlikely to impart significant changes in chemoselectivity (e.g., reaction with one nucleophile in the presence of another) compared to other N-acyl imidazoles. The primary determinant of selectivity will remain the intrinsic nucleophilicity of the attacking species.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethanol |
| Phenol |
| tert-Butanol |
| Ethyl 2-(3-methoxyphenyl)acetate |
| Phenyl 2-(3-methoxyphenyl)acetate |
| tert-Butyl 2-(3-methoxyphenyl)acetate |
| Aniline |
| Diethylamine |
| Glycine methyl ester |
| N-phenyl-2-(3-methoxyphenyl)acetamide |
| N,N-diethyl-2-(3-methoxyphenyl)acetamide |
Kinetic and Mechanistic Studies of Reactions Involving this compound
The hydrolysis of N-acylimidazoles, for instance, is a well-studied process that can proceed through different pathways depending on the pH of the medium. These pathways include neutral (water-catalyzed), acid-catalyzed, and base-catalyzed hydrolysis. The reaction generally involves the formation of a tetrahedral intermediate, although concerted mechanisms have also been proposed. nih.gov
The aminolysis of N-acylimidazoles follows a nucleophilic acyl substitution mechanism. An amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the corresponding amide and imidazole. This reaction is fundamental in peptide synthesis and other organic transformations where N-acylimidazoles are used as acyl transfer reagents.
General Mechanisms of N-Acylimidazole Reactions
The reactivity of N-acylimidazoles is largely dictated by the electronic nature of the acyl group and the stability of the imidazole leaving group. The general mechanism for nucleophilic acyl substitution at the carbonyl carbon of an N-acylimidazole, such as this compound, involves the attack of a nucleophile (Nu⁻) to form a tetrahedral intermediate. This is followed by the departure of the imidazole anion.
The presence of the 3-methoxy substituent on the phenyl ring of the acetyl group in this compound is expected to have a modest electronic effect on the reactivity of the carbonyl group. The methoxy (B1213986) group is an electron-donating group through resonance but can be weakly electron-withdrawing through induction. Its position at the meta position means that its resonance effect on the carbonyl group is minimized.
Hydrolysis Kinetics of Related N-Acylimidazoles
Studies on the hydrolysis of various N-acylimidazoles have provided valuable data on the influence of the acyl group structure on reaction rates. For example, the rate of hydrolysis is sensitive to steric and electronic effects.
Below is a table summarizing the hydroxide-ion-catalyzed hydrolysis rate constants for a series of N-acylimidazoles. While data for this compound is not present, the data for related compounds illustrate the impact of the acyl group's structure on reactivity.
| Acyl Group | Rate Constant (kOH, M-1s-1) | Temperature (°C) | Reference |
|---|---|---|---|
| Acetyl | 316 | 25 | nih.gov |
| Trimethylacetyl | 8220 | 15 | nih.gov |
| Benzoyl | 0.38 | 25 |
The data indicate that steric hindrance around the carbonyl group can significantly influence the rate of hydrolysis. For instance, the rate constant for the hydrolysis of N-(trimethylacetyl)imidazole is significantly larger than that of N-acetylimidazole, an effect attributed to the relief of steric strain in the transition state. nih.gov
Aminolysis Kinetics of Related N-Acylimidazoles
The aminolysis of N-acylimidazoles is a key reaction in their application as acylating agents. The rate of aminolysis is dependent on the nucleophilicity of the attacking amine and the structure of the N-acylimidazole. Below is a conceptual table illustrating the expected relative rates of aminolysis for different amines with an N-acylimidazole.
| Amine | Relative Rate of Aminolysis |
|---|---|
| Ammonia (B1221849) | Moderate |
| Primary Amine (e.g., Ethylamine) | Fast |
| Secondary Amine (e.g., Diethylamine) | Slow |
The slower reaction with secondary amines is due to increased steric hindrance. The electronic effects of substituents on the acyl group of the N-acylimidazole would also play a role, with electron-withdrawing groups generally increasing the rate of aminolysis by making the carbonyl carbon more electrophilic.
Applications of 1 3 Methoxyphenyl Acetyl 1h Imidazole in Synthetic Organic Chemistry
As a Versatile Acylating Reagent for Ester and Amide Formation
Acylimidazoles, such as 1-[(3-methoxyphenyl)acetyl]-1H-imidazole, are highly efficient acylating agents. The imidazole (B134444) leaving group is readily displaced by nucleophiles, facilitating the formation of new carbon-heteroatom bonds under mild conditions. This reactivity is harnessed for the synthesis of esters and amides, which are fundamental linkages in a vast array of organic molecules.
The reaction proceeds through the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the acylimidazole. The departure of the stable imidazole anion drives the reaction forward. The 3-methoxyphenyl (B12655295) group can influence the reactivity of the carbonyl group through electronic effects, and its presence can be advantageous in the synthesis of specific target molecules. The versatility of this reagent is demonstrated by its compatibility with a wide range of substrates, including sterically hindered alcohols and amines.
| Reactant Type | Product | Reaction Conditions |
| Primary Alcohol | Ester | Mild, often room temperature |
| Secondary Alcohol | Ester | May require gentle heating |
| Phenol (B47542) | Ester | Generally proceeds smoothly |
| Primary Amine | Amide | Typically rapid at room temperature |
| Secondary Amine | Amide | Efficient, may require slightly longer reaction times |
Utility in Peptide and Protein Chemical Synthesis and Modification
The efficient formation of amide bonds is the cornerstone of peptide and protein synthesis. nih.govnih.gov Acylimidazoles, including this compound, can serve as activated amino acid surrogates for the stepwise construction of peptide chains. The mild reaction conditions associated with acylimidazole-mediated couplings are crucial for minimizing racemization of chiral amino acid residues, a critical aspect of peptide synthesis. organic-chemistry.org
In this context, the 3-methoxyphenylacetyl group would be attached to the N-terminus of a growing peptide chain. The imidazole moiety is then displaced by the amino group of the next amino acid to be added, forming a new peptide bond. This methodology offers an alternative to more common coupling reagents. Furthermore, such reagents can be employed in the chemical modification of proteins, allowing for the introduction of the 3-methoxyphenylacetyl group onto specific amino acid side chains, such as lysine, to probe protein structure and function.
Role as an Intermediate in the Synthesis of Complex Organic Scaffolds
Beyond its role as a simple acylating agent, this compound can function as a key building block in the synthesis of more elaborate molecular architectures. semanticscholar.orgbiomedpharmajournal.org The imidazole ring itself is a prevalent motif in many biologically active compounds and can be a precursor to other heterocyclic systems. nih.govijfmr.comresearchgate.net
The entire this compound molecule can be incorporated into a larger structure, or it can be used to introduce the 3-methoxyphenylacetyl moiety into a precursor that will undergo further transformations. For instance, the acetyl group can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol additions or Claisen condensations. This allows for the construction of complex carbon skeletons bearing the 3-methoxyphenyl substituent. The imidazole ring can also participate in cycloaddition reactions or be a substrate for metal-catalyzed cross-coupling reactions. nih.gov
Examples of Synthesized Scaffolds:
Substituted Imidazoles: The core imidazole structure is a key component of numerous pharmaceuticals. semanticscholar.orgbiomedpharmajournal.org
Fused Heterocycles: The imidazole ring can be annulated to form more complex polycyclic systems.
Natural Product Analogues: The 3-methoxyphenylacetyl unit is present in some natural products, and this reagent provides a convenient route to their synthetic analogues.
Contributions to Stereoselective Synthesis
The application of this compound in stereoselective synthesis is an area of growing interest. While the compound itself is achiral, it can be employed in reactions where stereochemistry is controlled by a chiral catalyst or a chiral auxiliary.
For example, in a catalytic asymmetric acylation, a chiral catalyst can differentiate between two enantiotopic functional groups in a substrate, leading to the selective formation of one enantiomer of the product. The 3-methoxyphenyl group of the acylating agent can play a role in the stereochemical outcome by influencing the non-covalent interactions within the catalyst-substrate complex. Furthermore, the enolate derived from this compound can react with chiral electrophiles to generate products with new stereocenters. The development of such stereoselective transformations is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net
| Stereoselective Reaction Type | Role of this compound | Potential Outcome |
| Kinetic Resolution | Acylating agent | Enantioselective acylation of a racemic mixture |
| Asymmetric Desymmetrization | Acylating agent | Selective acylation of one of two enantiotopic groups |
| Diastereoselective Aldol Reaction | Enolate precursor | Formation of a specific diastereomer |
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netnih.govmdpi.com The efficiency and atom economy of MCRs make them highly attractive for combinatorial chemistry and drug discovery. Imidazole derivatives are frequently synthesized and utilized in MCRs. researchgate.netsciepub.com
This compound has the potential to participate in various MCRs. For instance, it could serve as the acyl component in a Passerini or Ugi reaction, introducing the 3-methoxyphenylacetyl group into the final product. The imidazole nitrogen atoms could also act as nucleophiles or bases in certain MCRs, further expanding the synthetic possibilities. The integration of this reagent into MCRs would provide rapid access to diverse libraries of complex molecules containing the 3-methoxyphenylacetyl and imidazole motifs.
Structure Reactivity Relationship Srr Studies of 1 3 Methoxyphenyl Acetyl 1h Imidazole and Its Derivatives
Impact of Acyl Substituents on Acyl Transfer Efficiency
The structure of the acyl group is a primary determinant of the reactivity of 1-acylimidazoles. Both electronic and steric factors of the substituents on the acyl moiety can significantly modulate the electrophilicity of the carbonyl carbon and, consequently, the efficiency of acyl transfer.
Electronic Effects: Electron-withdrawing groups (EWGs) on the acyl moiety increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, studies on the hydrolysis of N-acylimidazoles have shown that acyl groups with stronger inductive or resonance effects enhance reactivity. rsc.org In the context of 1-[(3-methoxyphenyl)acetyl]-1H-imidazole, introducing EWGs on the phenyl ring, such as nitro or halogen groups, would be expected to increase the rate of acyl transfer. Conversely, electron-donating groups (EDGs) would decrease the reactivity.
The table below summarizes the expected impact of various acyl substituents on the reactivity of a generic 1-acylimidazole.
| Acyl Substituent | Electronic Effect | Steric Effect | Expected Impact on Acyl Transfer Rate |
| Acetyl (CH₃CO-) | Reference | Low | Reference |
| Trichloroacetyl (Cl₃CCO-) | Strongly Electron-Withdrawing | Moderate | Significant Increase |
| Trimethylacetyl/Pivaloyl ((CH₃)₃CCO-) | Weakly Electron-Donating | High | Increase (due to steric strain) |
| Benzoyl (C₆H₅CO-) | Electron-Withdrawing (inductive), Conjugating (resonance) | Moderate | Increase |
| 2,4,6-Trimethylbenzoyl | Weakly Electron-Donating | Very High | Variable; can increase stability against hydrolysis |
This table presents generalized trends for 1-acylimidazoles.
Effects of Imidazole (B134444) Ring Substituents on Reactivity
Substituents on the imidazole ring primarily influence reactivity by altering the pKa of the imidazole leaving group and by exerting steric effects.
Electronic Effects: The imidazole moiety functions as the leaving group during acyl transfer. Electron-withdrawing substituents on the imidazole ring decrease its basicity, making it a better leaving group and thus accelerating the rate of nucleophilic attack. researchgate.net A linear relationship has been observed between the logarithm of the second-order rate constant for hydroxide-catalyzed hydrolysis and the Hammett substituent constant (σp) for substituents on the imidazole ring, indicating that C-N bond breaking is sensitive to the electronic nature of the leaving group. researchgate.net For instance, N-acyl-4(5)-nitroimidazoles hydrolyze significantly faster than their unsubstituted counterparts. researchgate.net
| Imidazole Substituent Position | Type of Substituent | Expected Impact on Reactivity | Rationale |
| 4- or 5- | Nitro (NO₂) | Increase | EWG; stabilizes the leaving group |
| 2- | Phenyl (C₆H₅) | Small Decrease/Variable | Steric hindrance to nucleophile approach |
| 4,5- | Diphenyl | Significant Increase | Steric strain destabilizes ground state |
| 2,4,5- | Triphenyl | Dramatic Increase | Cumulative steric strain destabilizes ground state |
This table illustrates general trends based on studies of various N-acylimidazoles. nih.govresearchgate.net
Conformational Analysis and its Correlation with Reactivity
The reactivity of 1-acylimidazoles is intrinsically linked to the conformation around the N-C(O) amide bond. nih.gov Unlike typical planar amides, which are stabilized by strong resonance, 1-acylimidazoles can exhibit significant twisting around this bond. nih.gov The degree of this twist, defined by the torsional angle (τ), has a profound impact on reactivity.
An increase in the twist angle τ leads to a decrease in the resonance stabilization of the ground state. This is because the overlap between the nitrogen lone-pair orbital (nN) and the carbonyl π* orbital (π*C=O) is reduced. nih.gov As a result, the N-C(O) bond lengthens, and the carbonyl group becomes more ketone-like and, therefore, more electrophilic. Highly twisted N-acylimidazoles have been synthesized and shown to be valuable acyl transfer reagents. nih.gov
| Parameter | Planar Amide | Twisted 1-Acylimidazole | Implication for Reactivity |
| Torsional Angle (τ) | ~0° or ~180° | Approaches 90° | Ground-state destabilization |
| N-C(O) Bond Length | Shorter | Longer | Weaker amide bond |
| Carbonyl Character | Less ketone-like | More ketone-like | Increased electrophilicity |
| Rotational Barrier | High (15-20 kcal/mol) | Low (~10 kcal/mol) | Conformational flexibility |
| Reactivity | Low | High | Faster acyl transfer |
This table provides a comparative analysis based on findings from studies on twisted amides. nih.gov
Electronic and Steric Influences of the 3-Methoxyphenyl (B12655295) Group
The 3-methoxyphenyl group in this compound exerts both electronic and steric influences on the molecule's reactivity.
Electronic Influence: The methoxy (B1213986) group at the meta-position (-OCH₃) has a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) but electron-donating through its resonance effect (+M). Due to its meta position, the resonance effect does not directly conjugate with the acetyl group. Therefore, the primary electronic influence is a weak electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted phenylacetyl group. Further substitution on the phenyl ring can fine-tune these properties. For instance, adding strong electron-withdrawing groups at other positions would enhance reactivity, while electron-donating groups would diminish it. acs.org
Steric Influence: The 3-methoxyphenylacetyl group is sterically more demanding than a simple acetyl group. This bulk can influence the preferred conformation around the N-C(O) bond and may hinder the approach of nucleophiles. However, as discussed previously, steric hindrance can also promote a twisted conformation, which would enhance reactivity. The net effect depends on the balance between these opposing factors. In structure-activity relationship studies of related compounds, modifications to the 3-methoxyphenyl group, such as introducing different substituents, have been used to probe the steric tolerance of binding pockets and optimize interactions. acs.orgacs.org
Rational Design of Modified Acyl Imidazoles for Enhanced Reactivity or Selectivity
The principles of structure-reactivity relationships are actively used in the rational design of novel 1-acylimidazoles with tailored properties. nih.govnih.gov By strategically modifying the acyl or imidazole moieties, researchers can enhance reactivity for faster acyl transfer or engineer selectivity for specific applications, such as in chemical biology or asymmetric synthesis. nih.govresearchgate.net
For Enhanced Reactivity: To increase the rate of acyl transfer, one can incorporate features that destabilize the ground state or stabilize the transition state. This can be achieved by:
Introducing Steric Strain: Attaching bulky substituents to the acyl group or the imidazole ring (e.g., at the 2-position) can force a twisted, more reactive conformation. nih.govnih.gov
Incorporating Electron-Withdrawing Groups: Placing EWGs on either the acyl phenyl ring or the imidazole ring enhances the electrophilicity of the carbonyl and improves the leaving group ability of the imidazole, respectively. researchgate.net
For Enhanced Selectivity: Achieving selectivity (e.g., chemoselectivity, regioselectivity, or stereoselectivity) requires more sophisticated design.
Chiral Auxiliaries: Incorporating chiral elements into the acyl group or the imidazole can lead to stereoselective acyl transfer reactions, which are valuable in asymmetric synthesis. nih.gov The chiral environment of the reagent can differentiate between enantiotopic faces of a prochiral nucleophile.
Bifunctional Catalysis: Designing acyl imidazoles that contain additional functional groups capable of non-covalent interactions (e.g., hydrogen bonding) can help in orienting the substrate and catalyst, leading to highly controlled and selective reactions. nih.gov DFT calculations are often employed to understand the key interactions that govern stereoselectivity in these systems. nih.gov
Ligand-Directed Chemistry: In biological contexts, the acyl imidazole can be appended to a ligand that specifically binds to a protein or RNA of interest. This brings the reactive acyl imidazole into close proximity with nucleophilic residues on the target biomolecule, enabling site-selective modification. nih.gov
The tunable nature of 1-acylimidazoles makes them privileged scaffolds for developing novel reagents and catalysts for a wide range of chemical transformations. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 1 3 Methoxyphenyl Acetyl 1h Imidazole
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure of organic molecules. naturalspublishing.com For 1-[(3-methoxyphenyl)acetyl]-1H-imidazole, such calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms.
Table 1: Hypothetical Electronic Properties of this compound calculated using DFT
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Molecular Modeling and Dynamics Simulations for Reaction Intermediates and Transition States
Molecular modeling and dynamics (MD) simulations offer a way to study the behavior of molecules over time. nih.govnih.gov These methods are particularly useful for investigating the transient species that occur during a chemical reaction, such as reaction intermediates and transition states. By simulating the trajectory of atoms, researchers can gain a deeper understanding of reaction mechanisms.
For reactions involving this compound, such as its synthesis or subsequent transformations, MD simulations can help to identify the most stable conformations of intermediates and the geometry of transition states. This information is crucial for understanding the kinetics and thermodynamics of the reaction. The simulations can also reveal the role of solvent molecules in stabilizing or destabilizing these transient species.
Prediction of Reactivity Profiles and Selectivity
Computational methods can be used to predict the reactivity of different sites within a molecule, which is essential for understanding its chemical behavior and designing new synthetic routes. Reactivity descriptors, derived from quantum chemical calculations, can quantify the susceptibility of various atoms or functional groups to chemical attack.
One common approach involves the use of Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net By calculating the Fukui functions for this compound, one could predict the most likely sites for electrophilic, nucleophilic, and radical attack. This information is invaluable for predicting the regioselectivity of reactions. For instance, such calculations could determine whether an incoming electrophile would preferentially attack the imidazole (B134444) ring or the methoxy-substituted phenyl ring.
Elucidation of Reaction Pathways and Energy Landscapes
A primary goal of computational chemistry is to map out the entire energy landscape of a chemical reaction. nih.govbiorxiv.org This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states, and calculating their relative energies. researchgate.netnih.gov The resulting potential energy surface provides a detailed picture of the reaction pathway and allows for the determination of activation energies and reaction enthalpies.
For a potential reaction of this compound, computational methods can be used to explore different possible mechanisms. By comparing the activation energies of competing pathways, the most favorable reaction route can be identified. This not only explains experimentally observed outcomes but can also guide the design of catalysts or reaction conditions that favor a desired product.
Solvation Effects on Reactivity in Theoretical Models
Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can have a significant impact on reactivity. Theoretical models can account for these solvation effects in several ways. Explicit solvation models involve including a number of solvent molecules in the calculation, providing a detailed picture of the local solvent environment. However, this approach is computationally expensive.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is more computationally efficient and is often used to study the effect of the bulk solvent on the energies of reactants, products, and transition states. For this compound, theoretical studies incorporating solvation models would provide a more accurate prediction of its reactivity in different solvents, helping to explain solvent-dependent reaction outcomes.
Advanced Analytical Methodologies in the Study of 1 3 Methoxyphenyl Acetyl 1h Imidazole Reactivity
Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., in-situ NMR, IR)
Real-time monitoring of chemical reactions provides invaluable data on kinetics, the formation of transient intermediates, and the consumption of reactants. In-situ spectroscopic methods are particularly powerful as they allow for the direct observation of the reaction mixture without the need for sampling and quenching, thereby preserving the integrity of the chemical system.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a premier technique for tracking the progress of reactions involving acylimidazoles. By acquiring NMR spectra at regular intervals directly from the reaction vessel, researchers can identify and quantify reactants, intermediates, and products simultaneously. researchgate.net This method has been successfully applied to study acyl group migrations, determine reaction kinetics, and investigate mechanistic pathways in systems analogous to 1-[(3-methoxyphenyl)acetyl]-1H-imidazole. researchgate.netacs.org For instance, proton (¹H) NMR can monitor the disappearance of starting material signals and the appearance of product signals, allowing for the calculation of reaction rates and yields in real-time. acs.orgresearchgate.net In more complex systems, two-dimensional NMR techniques can be employed to unambiguously identify the structures of newly formed species directly within the reaction mixture. researchgate.net
Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, is another effective tool for real-time reaction monitoring. The technique is highly sensitive to changes in functional groups. For the study of this compound reactivity, IR spectroscopy is particularly useful for monitoring the carbonyl (C=O) stretching frequency. The position of the carbonyl band is sensitive to its chemical environment; the band for the acylimidazole starting material will differ significantly from that of an ester, amide, or carboxylic acid product, allowing for straightforward tracking of the transformation.
| Technique | Application in Studying Reactivity | Key Information Obtained |
| In-situ ¹H NMR | Monitoring reactant consumption and product formation. researchgate.net | Reaction kinetics, in-situ yield determination, identification of major species. acs.org |
| In-situ 2D NMR | Unambiguous structural identification of intermediates and products. researchgate.net | Connectivity of atoms, confirmation of proposed structures in the mixture. |
| In-situ IR (ATR) | Tracking changes in key functional groups (e.g., carbonyl). | Rate of functional group conversion, detection of intermediate types. |
Chromatographic and Separation Techniques for Mechanistic Elucidation
Chromatographic methods are indispensable for separating complex reaction mixtures, allowing for the identification and quantification of individual components. This separation is fundamental to elucidating reaction mechanisms, assessing product purity, and determining stereochemical outcomes.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of reactions involving acylimidazoles. google.com By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is possible to separate the starting material, this compound, from its products and any unreacted reagents. researchgate.netgoogle.com This separation allows for:
Kinetic Analysis: Aliquots can be taken from a reaction at various time points, quenched, and analyzed by HPLC to build a concentration-versus-time profile for each species. researchgate.net
Enantioselectivity Determination: In asymmetric reactions, chiral stationary phase (CSP) HPLC is the standard method for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (e.e.). snnu.edu.cnnih.govnih.gov
Preparative Separation: HPLC can be scaled up to isolate pure samples of products or intermediates for further characterization by other analytical methods.
The development of a robust HPLC method is often the first step in a detailed mechanistic investigation. researchgate.net
| Technique | Role in Mechanistic Studies | Example Application |
| Reversed-Phase HPLC | Separation and quantification of reactants, products, and byproducts. researchgate.net | Monitoring the progress of an amidation reaction by measuring the decreasing concentration of the starting acylimidazole and the increasing concentration of the amide product. |
| Chiral HPLC | Determination of enantiomeric excess (e.e.) in asymmetric synthesis. nih.gov | Assessing the stereoselectivity of a catalytic allylic alkylation of a 2-acylimidazole. snnu.edu.cn |
Mass Spectrometric Approaches for Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally valuable for identifying reaction intermediates, which are often present in low concentrations and have short lifetimes.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it ideal for studying organic reaction intermediates. scholaris.ca When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for mechanistic elucidation. As a reaction mixture is separated by the LC, the eluent is directed into the mass spectrometer, providing mass data for each component. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown species, which is critical for identifying unexpected intermediates or byproducts. researchgate.net For instance, in a reaction involving this compound, ESI-MS could be used to detect the formation of a tetrahedral intermediate resulting from nucleophilic attack on the carbonyl carbon.
| Technique | Purpose | Information Provided |
| LC-MS | Separation and mass analysis of reaction components. | Molecular weights of individual species in a complex mixture. |
| High-Resolution MS (HRMS) | Accurate mass measurement. researchgate.net | Elemental composition (molecular formula) of intermediates and products. |
| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Information on the connectivity and structure of an unknown intermediate. |
Elucidation of Molecular Transformations via Advanced X-ray Diffraction Studies of Co-crystals or Reaction Products
While spectroscopic and chromatographic techniques provide crucial information about reaction pathways and composition, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous confirmation of molecular structure. This technique provides a three-dimensional map of electron density in a crystalline solid, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.
For reactions involving this compound, obtaining a high-quality crystal of a key reaction product is a primary goal for confirming its structure. The resulting crystal structure provides definitive proof of the molecular transformation that has occurred, validating assignments made by other spectroscopic methods.
Furthermore, the study of co-crystals, where the molecule of interest is crystallized with another molecule, can reveal non-covalent interactions (e.g., hydrogen bonding, π-stacking) that may play a role in the reaction mechanism or the solid-state properties of the material. By analyzing the crystal structure of a final product, one can confirm:
The regioselectivity of a reaction (i.e., which site on the molecule reacted).
The absolute stereochemistry of a chiral product.
The conformational preferences of the molecule in the solid state.
| Information from XRD | Significance in Studying Reactivity |
| Atomic Connectivity | Confirms the formation of new covalent bonds and the overall molecular structure. |
| Stereochemistry | Unambiguously determines the relative and absolute configuration of chiral centers. |
| Conformation | Reveals the preferred three-dimensional arrangement of the molecule in the solid state. |
| Intermolecular Interactions | Provides insight into crystal packing and non-covalent forces that can influence reactivity and physical properties. |
Emerging Research Frontiers and Future Perspectives
Development of Green and Sustainable Synthetic Routes for Acyl Imidazoles
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for heterocyclic compounds like imidazoles. ijprt.org The aim is to create environmentally benign processes that are efficient and minimize waste. amanote.com For the synthesis of acyl imidazoles, including 1-[(3-methoxyphenyl)acetyl]-1H-imidazole, research is moving away from conventional methods that may use hazardous reagents and solvents. ijprt.org
Future synthetic strategies are expected to focus on the following green chemistry principles:
Use of Green Solvents and Catalysts: The replacement of traditional organic solvents with greener alternatives is a key focus. tandfonline.com Research into the use of ionic liquids as both catalysts and solvents for imidazole (B134444) synthesis has shown promise for developing more sustainable processes. tandfonline.com
Energy-Efficient Methods: Techniques such as microwave and ultrasound irradiation are being explored to accelerate reaction times and increase yields in the synthesis of imidazole derivatives. researchgate.netnih.gov These methods offer a more energy-efficient alternative to conventional heating. ijprt.org
Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are being prioritized to reduce waste. tandfonline.com
Solvent-Free Reactions: The development of solvent-free reaction conditions is a significant goal in green chemistry, and some progress has been made in the synthesis of imidazoles using this approach. amanote.com
Table 1: Comparison of Green Synthesis Techniques for Imidazole Derivatives
| Technique | Description | Advantages |
| Microwave Irradiation | Use of microwave energy to heat reactions. researchgate.net | Faster reaction times, higher yields, and improved product selectivity. tandfonline.comresearchgate.net |
| Ultrasound Irradiation | Application of ultrasonic waves to initiate and enhance chemical reactions. researchgate.net | Environmentally friendly, shorter reaction times, and cost-effective. tandfonline.com |
| Green Catalysts | Utilization of eco-friendly catalysts to promote reactions. ijprt.org | Reduced environmental pollution and prevention of toxic effects. ijprt.org |
| Solvent-Free Conditions | Conducting reactions without a solvent. amanote.com | Reduces solvent waste and can lead to simpler work-up procedures. |
Applications in Flow Chemistry and Microreactor Technology
Flow chemistry and microreactor technology are revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering precise control over reaction conditions and enhancing safety. researchgate.netacs.org The application of these technologies to the synthesis of this compound could offer significant advantages over traditional batch processing.
Key benefits of employing flow chemistry for acyl imidazole synthesis include:
Improved Safety: The small reaction volumes in microreactors minimize the risks associated with handling reactive intermediates and exothermic reactions. acs.org
Enhanced Control and Reproducibility: Precise control over parameters such as temperature, pressure, and reaction time leads to higher product quality and reproducibility. researchgate.net
Scalability: Flow chemistry allows for easier scaling of production by extending the operation time or by using multiple reactors in parallel.
Automation: The potential for automation in flow synthesis can lead to increased efficiency and reduced operational costs. mdpi.com
The continuous-flow synthesis of imidazole fragments has already been demonstrated, showcasing the potential for reduced reaction times and milder reaction conditions compared to batch methods. researchgate.net Future research will likely focus on developing integrated flow processes for the complete synthesis of this compound, from starting materials to the final purified product.
Bio-inspired Acyl Transfer Catalysis
N-acyl imidazoles are well-known for their role as efficient acyl transfer reagents due to their reactive nature. nih.govnih.gov This reactivity is central to their potential application in bio-inspired catalysis, mimicking natural enzymatic processes. nih.gov The imidazole moiety can act as a good leaving group, facilitating the transfer of the acyl group to a variety of nucleophiles. nih.gov
The unique characteristics of N-acyl imidazoles that make them suitable for bio-inspired catalysis include:
Moderate Reactivity: They are reactive enough to participate in acyl transfer reactions but can also exhibit a degree of stability in aqueous environments. nih.govresearchgate.net
Tunable Reactivity: The reactivity of the N-acyl imidazole can be tuned by modifying the substituents on the imidazole ring or the acyl group. nih.gov
Biocompatibility: Imidazole is a common motif in biological systems, which can be advantageous in the design of biocompatible catalysts. elsevierpure.com
The process of S-to-N acyl transfer, a key reaction in chemical biology and peptide synthesis, highlights the utility of acyl transfer reactions. nih.govdoaj.org Research in this area could lead to the development of novel catalytic systems based on this compound for applications in peptide synthesis, protein modification, and the development of molecular probes. nih.gov
Advanced Material Science Applications (where chemical reactivity, not physical properties, is key)
The chemical reactivity of this compound opens up possibilities for its use in advanced material science, particularly in applications where the covalent modification of materials is desired. The ease of chemical modification of the imidazole functionality is a significant advantage in this context. researchgate.net
Potential applications in material science include:
Polymer Functionalization: The acyl imidazole group can be used to introduce the (3-methoxyphenyl)acetyl moiety onto polymer backbones, thereby modifying their properties for specific applications. researchgate.net
Surface Modification: The reactivity of the acyl imidazole can be harnessed to functionalize the surfaces of materials, creating new interfaces with tailored properties.
Biomaterial Development: Inspired by the use of acyl imidazole chemistry for the functionalization of RNA, this compound could be explored for the modification of biopolymers to create novel biomaterials. nih.gov
Development of Smart Materials: Imidazole-containing polymers have been investigated for their potential use in smart materials, and the reactivity of acyl imidazoles could be used to create new responsive systems. researchgate.net
The development of imidazole-based polymers for applications in optoelectronics and drug delivery systems further underscores the potential for acyl imidazoles in creating functional materials. researchgate.net
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational studies with experimental work provides a powerful approach for understanding and predicting the behavior of chemical systems. researchgate.net For this compound, a synergistic approach can accelerate the development of new synthetic routes and applications.
Computational methods, such as Density Functional Theory (DFT), can be used to:
Elucidate Reaction Mechanisms: Computational modeling can provide insights into the transition states and intermediates of reactions involving acyl imidazoles, helping to optimize reaction conditions. rsc.org
Predict Reactivity and Stability: The stability and reactivity of different acyl imidazole derivatives can be predicted, guiding the design of new molecules with desired properties. nih.gov
Understand Spectroscopic Data: Computational analysis can aid in the interpretation of experimental data from techniques like NMR and IR spectroscopy. nih.gov
Recent studies have successfully combined synthetic, spectroscopic, and computational methods to characterize highly twisted N-acyl imidazoles and to understand their reactivity as acyl transfer reagents. nih.gov Similar synergistic approaches will be invaluable in exploring the full potential of this compound, from designing more efficient synthetic pathways to identifying novel applications in catalysis and materials science. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for 1-[(3-methoxyphenyl)acetyl]-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of imidazole derivatives typically involves multi-component condensation reactions or functionalization of pre-formed imidazole rings. For this compound:
- Route 1: Start with 1H-imidazole and introduce the 3-methoxyphenylacetyl group via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions. Use catalysts like AlCl₃ or FeCl₃ to enhance electrophilic reactivity .
- Route 2: Employ a multi-step approach, first synthesizing the 3-methoxyphenylacetyl chloride and coupling it to imidazole using a base (e.g., NaH) in tetrahydrofuran (THF) .
- Optimization: Vary reaction parameters (temperature: 60–80°C; solvent: DMF or acetonitrile) and monitor progress via TLC. Purify via column chromatography (hexane:ethyl acetate, 3:1) to achieve >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- FT-IR: Confirm the presence of the acetyl C=O stretch (~1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- NMR: Use ¹H NMR (DMSO-d₆) to identify imidazole protons (δ 7.5–8.1 ppm), methoxy singlet (δ 3.8 ppm), and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR should show the acetyl carbonyl (~170 ppm) .
- UV-Vis: Analyze π→π* transitions (λmax ~260 nm) to assess conjugation between the imidazole and aryl groups .
Q. What are the key solubility and stability parameters to consider when handling this compound in experimental settings?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CHCl₃). Pre-saturate solvents with nitrogen to prevent hydrolysis .
- Stability: Store at –20°C under inert atmosphere (argon) to avoid oxidation. Monitor degradation via HPLC; acidic/basic conditions may cleave the acetyl group .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to elucidate its biological targets?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects .
- Bioassays: Test in vitro inhibition of enzymes like cytochrome P450 or kinases. Compare IC₅₀ values across analogs to identify critical functional groups .
- Crystallography: Co-crystallize the compound with target proteins (e.g., CYP3A4) to resolve binding modes. Use datasets from similar imidazole derivatives (e.g., PDB ID: HQJ) as references .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential enzymatic targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., fungal CYP51 for antifungal studies). Validate with free energy calculations (MM-GBSA) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds with catalytic residues (e.g., His-259 in CYP51) .
- QSAR Models: Build 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential. Train datasets with bioactivity data from PubChem .
Q. How should conflicting bioactivity data from different experimental models be reconciled when evaluating this compound’s pharmacological potential?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines vs. recombinant enzymes). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability .
- Meta-Analysis: Aggregate data from PubMed/Scopus using tools like RevMan. Apply statistical models (random-effects) to account for variability in protocols .
- Mechanistic Studies: Use CRISPR-edited cell lines to isolate target-specific effects. Confirm off-target interactions via proteomics (e.g., SILAC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
